molecular formula C14H23Cl2N3O B15128689 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride

4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride

Cat. No.: B15128689
M. Wt: 320.3 g/mol
InChI Key: BIHRTZVXEXFCPG-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride is a benzamide derivative characterized by a 2-chloro-4-aminobenzoyl core linked to a 3-(diethylamino)propylamine side chain, with a hydrochloride counterion. Its CAS registry number is 1421604-06-9 , though a related entry in lists a similar compound (4-Amino-N-[3-(diethylamino)propyl]benzamid, hydrochloride) with CAS 814-672-5, possibly differing in substitution patterns or nomenclature conventions.

Properties

Molecular Formula

C14H23Cl2N3O

Molecular Weight

320.3 g/mol

IUPAC Name

4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide;hydrochloride

InChI

InChI=1S/C14H22ClN3O.ClH/c1-3-18(4-2)9-5-8-17-14(19)12-7-6-11(16)10-13(12)15;/h6-7,10H,3-5,8-9,16H2,1-2H3,(H,17,19);1H

InChI Key

BIHRTZVXEXFCPG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=C(C=C(C=C1)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 3-(diethylamino)propylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include nitro derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison of Selected Analogues

Property 4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide HCl 3-Chloro-N,N-dimethylpropylamine HCl Poly(N-[3-(diethylamino)propyl]methacrylamide)
Molecular Weight Not explicitly reported ~183.1 g/mol (estimated) 33,000–35,000 g/mol
Key Functional Groups Chlorobenzamide, tertiary amine Tertiary amine, chloroalkane Polymer backbone, tertiary amine side chain
pH Sensitivity High (protonation/deprotonation) Moderate High (LCST behavior)

Biological Activity

4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound is characterized by its unique combination of functional groups, which may confer distinct pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H22ClN3O
  • Molecular Weight : 283.79698 g/mol
  • CAS Number : 1018522-83-2

The compound features an amino group, a chloro substituent, and a diethylamino propyl side chain attached to a benzamide structure. This configuration enhances its lipophilicity, facilitating cellular penetration and interaction with biological pathways .

This compound exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction can lead to various downstream effects in biological systems.
  • Protein Binding : Its structure allows for binding to various proteins, modulating their functions and influencing cellular processes.

The diethylamino group enhances the compound's ability to traverse cell membranes, which is crucial for its biological effects.

Biological Activities

Research indicates that this compound may possess several therapeutic properties:

Antitumor Activity

Studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, related benzamide derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, which are critical for developing treatments for conditions characterized by excessive inflammation. The mechanism likely involves modulation of inflammatory pathways through enzyme inhibition.

In Vivo Studies

Animal models have been utilized to assess the antitumor efficacy of similar compounds. These studies often reveal significant tumor growth inhibition compared to control treatments, indicating potential for clinical applications in oncology .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other benzamide derivatives is useful:

Compound NameIC50 (µM)Mechanism of ActionNotable Effects
4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamideTBDEnzyme inhibitionPotential anti-inflammatory
Bis-(2-chloroethyl)-amino-benzamide1.30HDAC inhibitionAntitumor activity
4-amino-N-[3-(diethylamino)propyl]benzamideTBDProtein bindingDiverse physiological effects

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